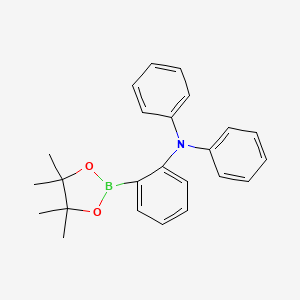

N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N,N-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring an aniline core substituted with two phenyl groups at the nitrogen atom and a pinacol boronate ester at the ortho position of the aromatic ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s reactivity. Its electronic properties are influenced by the electron-rich diphenylamine moiety and the steric effects of the pinacol ester .

Properties

Molecular Formula |

C24H26BNO2 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |

InChI Key |

MJYODJFMGNSJBW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

A modified protocol reduces reaction time to 2 hours using microwave irradiation at 120°C, achieving comparable yields (72-78%). This method is advantageous for large-scale production but requires specialized equipment.

One-Pot Sequential Reactions

Recent patents describe tandem borylation/Suzuki coupling processes where the compound is generated in situ for direct use in OLED precursor synthesis. These methods eliminate intermediate purification but demand stringent stoichiometric control.

Characterization and Quality Control

| Property | Value/Description | Method |

|---|---|---|

| Melting point | 93–98°C | DSC |

| Molecular weight | 371.29 g/mol | HRMS |

| Purity | >98% | HPLC |

| Boron content | 2.91% (theoretical: 2.92%) | ICP-OES |

¹H NMR (CDCl₃): δ 7.4–7.1 (m, aromatic protons), 1.3 (s, pinacol methyl groups).

Chemical Reactions Analysis

Types of Reactions: N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes . The compound can also undergo cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

- Reported as a commercially available reagent (CAS: 267221-89-6) with applications in polymer and materials chemistry .

N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Substituent Effects on the Amine Group

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Replacing phenyl groups with methyl groups reduces steric bulk, improving solubility in polar solvents (e.g., THF, ethanol). Exhibits a blue-shifted UV-Vis absorption (λmax ~ 320 nm) compared to diphenyl derivatives (λmax ~ 350 nm) due to reduced π-conjugation .

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

| Property | Diphenyl Derivative | Dimethyl Derivative | Diethyl Derivative |

|---|---|---|---|

| Solubility in THF | Low | High | Very High |

| λmax (UV-Vis) | 350 nm | 320 nm | 315 nm |

| Thermal Stability | >200°C | 150°C | 120°C |

Functional Group Modifications

- 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

| Property | Methoxy Derivative | Nitro Derivative | Target Compound |

|---|---|---|---|

| Reactivity with H2O2 | High | None | Moderate |

| Acid Stability | Low | High | Moderate |

Biological Activity

N,N-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS RN: 267221-88-5) is a compound that has garnered interest in various fields due to its unique chemical properties and potential applications in organic electronics, chemical sensors, and pharmaceutical development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 371.21 g/mol. The structure includes a boron-containing dioxaborolane moiety which is critical for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which help in mitigating oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress plays a crucial role in tumor progression.

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 μM .

- Targeting Specific Pathways : The compound has been found to influence pathways related to apoptosis and cell cycle regulation. It effectively induces apoptosis in cancer cells while sparing normal cells, showcasing a favorable therapeutic window .

Applications in Research

This compound has been utilized in various research domains:

- Organic Electronics : It plays a role in enhancing the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stability imparted by the dioxaborolane group is particularly beneficial for long-term applications .

- Chemical Sensors : Its unique electronic properties make it suitable for developing sensitive chemical sensors for environmental monitoring .

- Pharmaceutical Development : As a building block in drug synthesis, it aids in the discovery of new pharmaceuticals with improved efficacy and reduced side effects. Its application has been noted in the development of compounds targeting cancer and other diseases .

Case Studies

Several studies have highlighted the effectiveness of this compound:

Q & A

Basic Question: What are the established synthetic routes for N,N-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be optimized?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the diphenylamino group. A key precursor is 2-bromo- or 2-chloroaniline derivatives, which undergo boronic ester formation via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions . Critical steps include:

- Purification: Use column chromatography (silica gel) or recrystallization to isolate the product.

- Purity validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or mass spectrometry (MS) .

- Yield optimization: Adjust catalyst loading (e.g., Pd(dba)₂ or Pd(PPh₃)₄) and base (e.g., KOAc) to suppress side reactions like deborylation .

Basic Question: Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the boronic ester moiety (δ ~1.3 ppm for pinacol methyl groups) and aromatic substitution patterns. ¹¹B NMR can verify the boron environment (δ ~30 ppm for sp²-hybridized boron) .

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles, particularly the B–O bond (~1.36 Å) and planarity of the aniline-boronate system .

- IR Spectroscopy: Identify B–O stretching vibrations (~1350–1310 cm⁻¹) and N–H stretches (if present) .

Advanced Question: How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic ester?

Answer:

Low yields may arise from steric hindrance at the ortho position or competing protodeboronation. Mitigation strategies include:

- Catalyst selection: Use PdCl₂(dppf) or Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance steric tolerance .

- Solvent/base optimization: Employ THF/water mixtures with K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .

- Temperature control: Conduct reactions at 60–80°C to balance reactivity and stability .

- Additives: Add silver oxide (Ag₂O) to suppress protodeboronation .

Advanced Question: What computational approaches predict the electronic effects of substituents on this compound’s reactivity?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. For example, electron-withdrawing groups on the aniline ring lower the LUMO, enhancing electrophilicity in cross-couplings .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in Suzuki reactions).

- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugation effects between the boron center and adjacent substituents .

Advanced Question: How can crystallographic data discrepancies for related compounds be resolved?

Answer:

Discrepancies (e.g., bond length variations) may stem from:

- Crystallographic refinement: Use SHELXL to model disorder or twinning, especially for flexible pinacol groups .

- Data quality: Ensure high-resolution data (≤0.8 Å) and low R-factors (<5%).

- Temperature effects: Compare data collected at 100 K vs. room temperature to assess thermal motion artifacts .

Advanced Question: What strategies mitigate byproduct formation during functionalization of this compound?

Answer:

Common byproducts include deborylated aniline derivatives or diaryl ethers. Solutions:

- Protecting groups: Temporarily protect the amino group (e.g., as a carbamate) before boronation .

- Radical scavengers: Add TEMPO to suppress radical pathways in electrophotocatalytic reactions .

- In situ monitoring: Use LC-MS to detect intermediates and adjust reaction conditions dynamically.

Advanced Question: How does the steric bulk of the diphenylamino group influence cross-coupling efficiency?

Answer:

Steric hindrance from the diphenyl group can slow transmetallation in Suzuki reactions. To counteract:

- Ligand design: Use electron-rich, bulky ligands (e.g., XPhos) to stabilize the Pd center and facilitate oxidative addition .

- Microwave irradiation: Enhance reaction rates by reducing activation energy barriers .

- Substrate preorganization: Introduce intramolecular hydrogen bonding to reduce steric strain .

Advanced Question: What are the challenges in synthesizing derivatives with electron-deficient aryl groups?

Answer:

Electron-deficient aryl groups (e.g., nitro or cyano substituents) can destabilize the boronic ester via electron withdrawal. Solutions:

- Low-temperature borylation: Conduct reactions at –20°C to minimize decomposition .

- Directed ortho-metalation: Use directing groups (e.g., amides) to regioselectively install boronate groups .

- Post-functionalization: Introduce electron-deficient groups after boronate formation via SNAr or Ullmann coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.